5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a furochromene core with various substituents such as ethyl, methoxyphenyl, and methyl groups
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chromene derivative, the introduction of the furan ring can be achieved through cyclization reactions involving reagents like acids or bases. The reaction conditions often require specific temperatures and solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of catalysts to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes
Scientific Research Applications
5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-3-methylfuro[3,2-g]chromen-7-one
- 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Uniqueness
5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-ethyl-3-(3-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-4-13-9-19(22)25-21-12(2)20-17(10-16(13)21)18(11-24-20)14-6-5-7-15(8-14)23-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXATDNADGAWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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